4-phenyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)butanamide is a complex organic compound notable for its potential pharmacological applications. This compound features a sulfonamide group, a piperazine moiety, and a pyrimidine ring, which contribute to its unique chemical properties and biological activities. The compound is classified under sulfonamides and piperazine derivatives, which are widely studied for their therapeutic effects.
The synthesis of 4-phenyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)butanamide typically involves several multi-step organic reactions:
These synthetic routes require careful control of reaction conditions, including temperature, time, and the use of catalysts, to optimize yield and purity.
The molecular structure of 4-phenyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)butanamide can be described as follows:
Property | Data |
---|---|
Molecular Formula | C20H28N4O2S |
Molecular Weight | 384.53 g/mol |
IUPAC Name | 4-phenyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)butanamide |
InChI | InChI=1S/C20H28N4O2S/c1-5-16(6-2)20(26)23-17-8-10-18(11-9-17)24-21-22(3)14-19(25-20)27/h8-11,14,16H,5-7,12H2,1-4H3,(H,23,26)(H,22,24,25) |
InChI Key | XXXXXX (to be determined) |
Canonical SMILES | CCC(CC)C(=O)NCCS(=O)(=O)C1=CN=CN=C1C |
The structure features multiple functional groups that contribute to its biological activity.
The compound can undergo various chemical reactions:
These reactions highlight the compound's versatility in synthetic chemistry and potential modifications for enhanced biological activity.
The mechanism of action for 4-phenyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)butanamide is primarily related to its interactions with specific biological targets:
Data supporting these mechanisms often come from pharmacological studies assessing binding affinities and functional assays in cellular models.
The physical and chemical properties of 4-phenyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)butanamide include:
Relevant analyses such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) could provide further insights into thermal stability and phase transitions.
4-phenyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)butanamide has potential applications in several scientific fields:
CAS No.: 1254-35-9
CAS No.: 3530-53-8
CAS No.:
CAS No.:
CAS No.: 7269-72-9
CAS No.: 207740-41-8